molecular formula C5H10N2 B598450 3,3-diethyl-3H-diazirine CAS No. 13036-61-8

3,3-diethyl-3H-diazirine

Cat. No.: B598450
CAS No.: 13036-61-8
M. Wt: 98.149
InChI Key: AHUQTNIRSNOBTA-UHFFFAOYSA-N
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Description

3,3-Diethyl-3H-diazirine is a heterocyclic organic compound characterized by a three-membered ring containing two nitrogen atoms. It is known for its ability to generate carbenes upon photolysis, making it a valuable tool in various scientific applications. The molecular formula of this compound is C5H10N2, and it has a molecular weight of 98.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethyl-3H-diazirine can be synthesized through several methods. One common approach involves the reaction of a ketone with hydroxylamine to form an oxime, followed by the treatment with a base and a tosyl chloride to induce the Neber rearrangement. The final step involves the treatment with ammonia to yield the diazirine structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled temperature and pressure conditions to facilitate the formation of the diazirine ring .

Mechanism of Action

The primary mechanism of action of 3,3-diethyl-3H-diazirine involves the generation of carbenes upon photolysis. These carbenes are highly reactive and can insert into various chemical bonds, facilitating the formation of new molecular structures. The molecular targets and pathways involved include C-H, O-H, and N-H bonds, which are common in organic molecules .

Comparison with Similar Compounds

  • 3-Phenyl-3H-diazirine
  • 3-Trifluoromethyl-3H-diazirine
  • 3-Methyl-3H-diazirine

Comparison: 3,3-Diethyl-3H-diazirine is unique due to its specific ethyl substituents, which influence its reactivity and stability. Compared to 3-phenyl-3H-diazirine, which has a phenyl group, this compound is more flexible and less sterically hindered. The trifluoromethyl derivative is more electron-withdrawing, affecting the carbene’s reactivity differently .

Properties

IUPAC Name

3,3-diethyldiazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-3-5(4-2)6-7-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUQTNIRSNOBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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